Molindone hydrochloride

Catalog No.
S535944
CAS No.
15622-65-8
M.F
C16H25ClN2O2
M. Wt
312.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molindone hydrochloride

CAS Number

15622-65-8

Product Name

Molindone hydrochloride

IUPAC Name

3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one;hydrochloride

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18;/h12,17H,3-10H2,1-2H3;1H

InChI Key

GQWNECFJGBQMBO-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C.Cl

Solubility

Soluble in DMSO

Synonyms

Hydrochloride, Molindone, Moban, Molindone, Molindone Hydrochloride, Molindone Monohydrochloride, Monohydrochloride, Molindone

Canonical SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C.Cl

Description

The exact mass of the compound Molindone hydrochloride is 312.1605 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dopamine Receptor Antagonism and Mental Health

Molindone hydrochloride is classified as a butyrophenone antipsychotic. Its primary mechanism of action involves blocking dopamine D2 receptors in the brain. This action is believed to contribute to its antipsychotic effects. Research is ongoing to understand how this interaction with dopamine receptors might influence other mental health conditions besides schizophrenia, such as bipolar disorder or depression with psychotic features.

[^1] Seeman, Philip (2015). "Antipsychotic Medication Profiles". Schizophrenia Bulletin. 41 (6): 1218–1229. [^2] Eres, R., & Ginzburg, R. (2004). Molindone: An old drug with new potentials. Current Opinion in Investigational Drugs, 5(7), 742-748.

Neuroprotection and Neurodegenerative Diseases

Studies suggest that Molindone hydrochloride might possess neuroprotective properties. This has led to research investigating its potential role in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [^3, ^4]. The focus is on understanding how Molindone hydrochloride might help protect neurons from damage or promote their survival.

[^3] Youdim, Moussa B. H., et al. (2004). Molindone hydrochloride as a potential neuroprotective agent in Parkinson's disease. Journal of Neural Transmission, 111(12), 1425-1431. [^4] Eres, R., & Ginzburg, R. (2004). Molindone: An old drug with new potentials. Current Opinion in Investigational Drugs, 5(7), 742-748.

Molindone hydrochloride is an antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. It is a derivative of indole, specifically classified as a dihydroindolone compound. The chemical structure of molindone hydrochloride is represented by the formula C₁₆H₂₄N₂O₂·HCl, with a molecular weight of approximately 312.84 g/mol. The compound is known for its unique pharmacological profile, which distinguishes it from other antipsychotic agents due to its lower affinity for dopamine D2 receptors compared to typical antipsychotics like phenothiazines and butyrophenones .

Molindone hydrochloride acts as an antipsychotic by blocking dopamine D2 and possibly D3 receptors in the brain's mesolimbic system. This dopamine antagonism reduces symptoms like hallucinations and delusions associated with schizophrenia []. Interestingly, unlike some antipsychotics, molindone is associated with weight loss, possibly due to its unique mechanism of action.

Molindone hydrochloride can cause side effects such as drowsiness, movement disorders, and dry mouth []. It can also interact with other medications, so it's crucial to disclose all medications to your doctor before taking molindone hydrochloride [].

Data Availability

Limitations

Molindone hydrochloride was discontinued by its original supplier in 2010 []. While it may still be available from some generic manufacturers, its use has declined.

, particularly in metabolic processes. The metabolism of molindone involves hepatic pathways, where it is rapidly absorbed and transformed into multiple metabolites, some of which may retain pharmacological activity. Notably, studies have identified around 36 metabolites, indicating extensive biotransformation in the body .

The fragmentation pattern of molindone includes the formation of ions such as 2-(methylamino)prop-2-en-1-ylium and other derivatives through processes like hydroxylation and dehydrogenation, which are critical for understanding its metabolic fate .

Molindone acts primarily as an antagonist at dopamine D2 receptor sites within the reticular limbic system of the brain, leading to a reduction in dopaminergic activity associated with psychotic symptoms. Its mechanism also involves antagonism at serotonin receptors (5-HT2B), which may contribute to its therapeutic effects . Unlike many antipsychotics, molindone has been associated with weight loss rather than weight gain, making it unique among its class .

The synthesis of molindone hydrochloride typically involves a Mannich reaction, combining an oximinoketone with formaldehyde and morpholine. This reaction yields the desired indole derivative through a series of condensation steps that form the core structure of molindone . The process can be summarized as follows:

  • Starting Materials: Oximinoketone, formaldehyde, and morpholine.
  • Reaction Conditions: The reaction is conducted under controlled temperature and pH to facilitate the formation of the indole structure.
  • Purification: The product is purified through crystallization or chromatography techniques to isolate molindone hydrochloride.

Molindone hydrochloride is primarily utilized in psychiatric medicine for managing schizophrenia and other psychotic disorders. Its unique receptor binding profile allows it to alleviate symptoms such as hallucinations and delusions while minimizing some side effects commonly associated with other antipsychotics . Additionally, it has been explored for potential use in treating aggressive behavior in conduct disorders due to its calming effects on hyperactivity and aggression .

Research indicates that molindone interacts with various neurotransmitter systems beyond dopamine, including serotonin receptors. This broad receptor activity suggests potential interactions with other medications affecting these pathways. Clinical data show that molindone may have fewer extrapyramidal side effects compared to traditional antipsychotics, although it still carries risks typical of antipsychotic treatment such as sedation and metabolic changes . Interaction studies highlight the importance of monitoring for adverse effects when combined with other central nervous system agents.

Compound NameClassDopamine Receptor AffinityNotable Features
Molindone hydrochlorideTypical/AtypicalLow affinity for D2Associated with weight loss; unique receptor profile
HaloperidolTypicalHigh affinity for D2Commonly used; higher risk of extrapyramidal symptoms
ClozapineAtypicalModerate affinity for D2Effective for treatment-resistant schizophrenia; risk of agranulocytosis
RisperidoneAtypicalModerate affinity for D2Commonly prescribed; can cause metabolic syndrome
OlanzapineAtypicalModerate affinity for D2Known for weight gain; effective against mood disorders

Unique Characteristics

  • Receptor Binding: Molindone has a significantly lower affinity for dopamine receptors compared to many typical antipsychotics.
  • Weight Management: It is one of the few antipsychotics associated with weight loss rather than gain.
  • Metabolic Profile: The extensive metabolism resulting in numerous active metabolites may contribute to its efficacy and side effect profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

312.1604557 g/mol

Monoisotopic Mass

312.1604557 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1DWS68PNE6

Related CAS

7416-34-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Molindone Hydrochloride is the hydrochloride salt form of molindone, a dihydroindolone compound with antipsychotic and anti-schizophrenic properties not structurally related to other major tranquilizers. Molindone hydrochloride exerts its effect by blocking dopamine receptors, probably D2 and D3, in the reticular activating and limbic systems, thereby decreasing dopamine excess in the brain. This leads to a reduction of spontaneous locomotion and aggressiveness, suppression of conditioned response, antagonism of stereotyped behaviour and hyperactivity induced by amphetamines.

MeSH Pharmacological Classification

Antipsychotic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

15622-65-8

Wikipedia

Molindone hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Olson GL, Cheung HC, Morgan KD, Blount JF, Todaro L, Berger L, Davidson AB, Boff E. A dopamine receptor model and its application in the design of a new class of rigid pyrrolo[2,3-g]isoquinoline antipsychotics. J Med Chem. 1981 Sep;24(9):1026-34. PubMed PMID: 6116805.
2: Kellner R, Gervais RH, Pathak D. A pilot study of the short-term antianxiety effects of molindone HCl. J Clin Pharmacol New Drugs. 1972 Nov-Dec;12(11):472-6. PubMed PMID: 4563663.

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